![molecular formula C9H23NO2SSi B14417224 Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1) CAS No. 81633-86-5](/img/structure/B14417224.png)
Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1) is a chemical compound that features a unique combination of functional groups, including an acetic acid moiety, a trimethylsilyl group, and an ethan-1-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine can be achieved through several methods. One common approach involves the reaction of ethyl bromoacetate with zinc, followed by the reaction with chlorotrimethylsilane and subsequent reduction of the resultant ethyl trimethylsilylacetate with lithium aluminum hydride or borane-tetrahydrofuran . Another method includes the hydroboration/oxidation or oxymercuration/demercuration of vinyltrimethylsilane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and minimize by-products is essential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Applications De Recherche Scientifique
Acetic acid–2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of acetic acid–2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethan-1-amine group can interact with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (trimethylsilyl)acetate: Similar in structure but lacks the ethan-1-amine group.
(Trimethylsilyl)acetic acid: Contains the trimethylsilyl group but differs in the acetic acid moiety.
Uniqueness
Acetic acid–2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
81633-86-5 |
|---|---|
Formule moléculaire |
C9H23NO2SSi |
Poids moléculaire |
237.44 g/mol |
Nom IUPAC |
acetic acid;2-(2-trimethylsilylethylsulfanyl)ethanamine |
InChI |
InChI=1S/C7H19NSSi.C2H4O2/c1-10(2,3)7-6-9-5-4-8;1-2(3)4/h4-8H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
PLWKAHMEGGMKIY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C[Si](C)(C)CCSCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
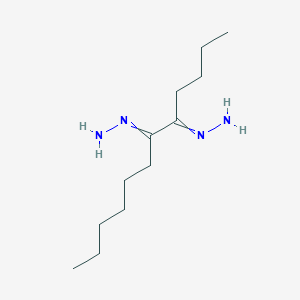
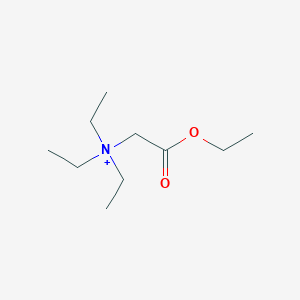
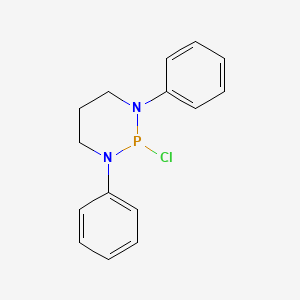
![3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)](/img/structure/B14417153.png)
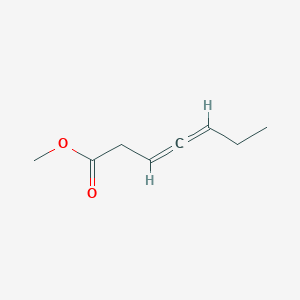
![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)
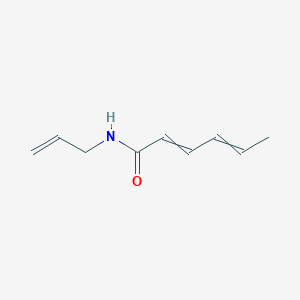
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
![N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B14417205.png)



![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
